![molecular formula C12H11N3O2 B1418279 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone CAS No. 1306739-29-6](/img/structure/B1418279.png)
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the use of reagents and conditions such as DMF under reflux for 24 hours . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its diverse applications in various fields such as drug development and materials science. For a more detailed analysis of the molecular structure, please refer to the referenced papers .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various elements. For instance, the compound has been analyzed using 1H NMR (400 MHz, DMSO) and the results are as follows: δH 2.16 (singlet, 6H, methyl), 3.64 (singlet, 3H, methoxy), 5.02 (singlet, 2H, -CH2-O), 6.41 (singlet, 1H, -CH- of pyrimidine ring), 6.63-7.59 (multiplet, 16H, Aromatic -H), 10.08 (singlet, 1H, NH-CO), 9.77 (singlet, 1H, -NH- Aromatic-NH) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. For instance, the compound has been analyzed using 1H NMR (400 MHz, DMSO) and the results are as follows: δH 2.16 (singlet, 6H, methyl), 3.64 (singlet, 3H, methoxy), 5.02 (singlet, 2H, -CH2-O), 6.41 (singlet, 1H, -CH- of pyrimidine ring), 6.63-7.59 (multiplet, 16H, Aromatic -H), 10.08 (singlet, 1H, NH-CO), 9.77 (singlet, 1H, -NH- Aromatic-NH) .Scientific Research Applications
Pharmaceutical Research
This compound has been utilized in the synthesis of various pharmaceutical agents due to its structural complexity and potential biological activity. It serves as a key intermediate in the development of drugs aimed at treating complex diseases .
Biological Activity Studies
Researchers have explored the biological activities of this compound, including its antibacterial and antifungal properties. It’s particularly valuable in the search for new antibiotics in the face of rising antibiotic resistance .
Material Science
Environmental Applications
Chemical Synthesis
As a versatile building block, this compound is used in chemical synthesis to create a wide array of derivatives, each with its own set of potential applications in various fields of chemistry .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference standard to ensure the accuracy and precision of analytical methods and instruments .
Catalysis
Molecular Biology
In molecular biology, the compound could be used to study protein interactions and DNA binding due to its potential to intercalate with nucleic acids .
properties
IUPAC Name |
(3Z)-3-(1-hydroxyethylidene)-10,10a-dihydropyrimido[1,2-a]benzimidazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHHJDFIFUCJCG-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=NC2NC3=CC=CC=C3N2C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C=NC2NC3=CC=CC=C3N2C1=O)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150966 | |
Record name | Ethanone, 1-(10,10a-dihydro-4-hydroxypyrimido[1,2-a]benzimidazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone | |
CAS RN |
1306739-29-6 | |
Record name | Ethanone, 1-(10,10a-dihydro-4-hydroxypyrimido[1,2-a]benzimidazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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